molecular formula C26H28Cl2N6O B11598376 4-benzyl-N'-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide

4-benzyl-N'-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide

Cat. No.: B11598376
M. Wt: 511.4 g/mol
InChI Key: BMABQSKEYAHAAC-UHFFFAOYSA-N
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Description

4-benzyl-N’-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N’-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N’-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophilic reagents (e.g., sodium hydroxide), electrophilic reagents (e.g., sulfuric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-benzyl-N’-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N’-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-benzyl-N’-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of 4-benzyl-N’-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H28Cl2N6O

Molecular Weight

511.4 g/mol

IUPAC Name

1-[(Z)-C-(4-benzylpiperidin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)carbonimidoyl]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C26H28Cl2N6O/c1-17-14-18(2)30-24(29-17)32-25(33-26(35)31-21-8-9-22(27)23(28)16-21)34-12-10-20(11-13-34)15-19-6-4-3-5-7-19/h3-9,14,16,20H,10-13,15H2,1-2H3,(H2,29,30,31,32,33,35)

InChI Key

BMABQSKEYAHAAC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC(=O)NC2=CC(=C(C=C2)Cl)Cl)\N3CCC(CC3)CC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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